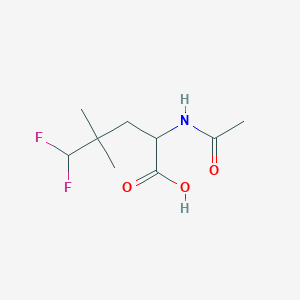

2-Acetamido-5,5-difluoro-4,4-dimethylpentanoic acid

Vue d'ensemble

Description

2-Acetamido-5,5-difluoro-4,4-dimethylpentanoic acid (AFDMP), also known as 5-acetamido-2,2-difluoro-4-methylpentanoic acid, is an organic acid that has been used in a variety of scientific research applications. It is a relatively new compound, having been first synthesized in the late 1990s. AFDMP is a chiral molecule, meaning it has two non-superimposable mirror images, and is commonly used as a chiral building block in organic chemistry. It has also been used in a variety of biochemical and physiological experiments due to its unique properties.

Applications De Recherche Scientifique

Reactivity and Transformation Studies

Transformation in Chemical Reactions : 2-Acetamido derivatives like 2-acetamido-2-deoxy-D-glucose have been studied for their ability to transform in chemical reactions. For instance, treatment with ethanethiol and hydrochloric acid led to the formation of acyclic dithioacetals and internal esters, showcasing the compound's versatility in chemical synthesis (Veyrières, 1974).

Synthesis of Complex Molecules : The compound's ability to react with other chemicals has been utilized in synthesizing more complex molecules. For example, mercaptolysis of methyl 2-acetamido derivatives led to internal esters and further conversion into different compounds, demonstrating its application in intricate chemical syntheses (Jacquinet & Sinaÿ, 1974).

Biological Research and Applications

Application in MRI pH Imaging : N-(2-Acetamido)-2-aminoethanesulfonic acid, a related compound, was used in pH imaging using hyperpolarized (13)C magnetic resonance spectroscopy. This illustrates the potential of acetamido derivatives in medical imaging and diagnostic applications (Flavell et al., 2015).

Synthesis of Anticancer Agents : 2-Acetamido-5,6-dimethylbenzimidazole derivatives have been synthesized and studied for their anticancer activities. This shows the compound's relevance in developing potential therapeutic agents for cancer treatment (Duran & Demirayak, 2012).

Chemical Synthesis and Modification

Synthesis of Sugar Derivatives : The synthesis of 4-acetamido-4,5-dideoxy-l-xylofuranose from 2-acetamido derivatives demonstrates the compound's role in creating specialized sugar molecules, important in various chemical and biological research applications (El‐Ashmawy & Horton, 1965).

Production of Hexopyranosides : 2-Acetamido derivatives have been used to synthesize diverse 2-acetamido-2-deoxy-beta-D-hexopyranosides, highlighting its application in the production of complex sugar derivatives for research purposes (Cai, Ling, & Bundle, 2009).

Mécanisme D'action

Target of Action

The primary target of “2-Acetamido-5,5-difluoro-4,4-dimethylpentanoic acid” is sestrin2 , a leucine amino acid sensor and upstream regulatory pathway . Sestrin2 plays a crucial role in regulating the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway .

Mode of Action

“this compound” directly and selectively activates the mTORC1 signaling pathway by binding to and modulating sestrin2 . This activation leads to changes in the mTORC1 pathway, which is the same signaling pathway that the NMDA receptor antagonist ketamine activates in the medial prefrontal cortex (mPFC) to mediate its rapid-acting antidepressant effects .

Biochemical Pathways

The activation of the mTORC1 signaling pathway by “this compound” leads to increased mTORC1 signaling and synaptogenesis in the mPFC . This results in rapid antidepressant effects in multiple animal models of depression . These actions require the signaling of brain-derived neurotrophic factor (BDNF) .

Result of Action

The molecular and cellular effects of the action of “this compound” include increased mTORC1 signaling and synaptogenesis in the mPFC . These changes result in rapid antidepressant effects that are similar to those of ketamine . The antidepressant effects following a single dose of “this compound” are long-lasting, with a duration of up to 7 days .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of “this compound” is currently under investigation. It is known that the compound is orally and centrally active , suggesting that it can effectively cross the blood-brain barrier and exert its effects in the central nervous system.

Propriétés

IUPAC Name |

2-acetamido-5,5-difluoro-4,4-dimethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F2NO3/c1-5(13)12-6(7(14)15)4-9(2,3)8(10)11/h6,8H,4H2,1-3H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGYVJLKJSIFQHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(C)(C)C(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1485138.png)

amine](/img/structure/B1485140.png)

![7-Oxa-1-azaspiro[4.5]decane hydrochloride](/img/structure/B1485142.png)

![1-[(1-Fluorocyclohexyl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1485144.png)

![2-[2-(Piperidin-3-yl)ethyl]pyridine dihydrochloride](/img/structure/B1485147.png)

![1-[(1-fluorocyclopentyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1485148.png)

![2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1485149.png)

![2-[(3-Phenoxyphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1485151.png)

![Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate hydrochloride](/img/structure/B1485154.png)

![{hexahydro-2H-cyclopenta[b]furan-3a-yl}methanamine hydrochloride](/img/structure/B1485157.png)

![4-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline](/img/structure/B1485158.png)

![2-[4-(2-Fluoroethoxy)phenoxy]ethan-1-amine](/img/structure/B1485160.png)